molecular formula C22H18N2O2 B11114910 N-benzyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

N-benzyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

Cat. No.: B11114910
M. Wt: 342.4 g/mol
InChI Key: WIPPFINLZJWLQJ-UHFFFAOYSA-N
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Description

N-benzyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline familyThis compound, in particular, features a quinoline core substituted with a benzyl group and a 5-methylfuran moiety, making it a unique structure with potential pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the benzyl and 5-methylfuran groups. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding lactones or other oxygenated derivatives.

    Reduction: The quinoline core can be reduced to tetrahydroquinoline derivatives under hydrogenation conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the quinoline core can produce tetrahydroquinoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit key enzymes involved in cellular processes, such as topoisomerases, which are essential for DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Camptothecin: A natural product with a quinoline-based structure used in cancer therapy.

Uniqueness

N-benzyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzyl and 5-methylfuran groups enhances its potential as a multifunctional molecule with diverse applications .

Properties

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

N-benzyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C22H18N2O2/c1-15-11-12-21(26-15)20-13-18(17-9-5-6-10-19(17)24-20)22(25)23-14-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,23,25)

InChI Key

WIPPFINLZJWLQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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